1-(Pyridin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of aminopyridines, which are a class of heterocyclic compounds known for their interesting biological activities .
Synthesis Analysis
A practical strategy for the construction of pyridin-2-amine frameworks has been developed. This sequential approach involves the addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation .Molecular Structure Analysis
The molecular weight of “1-(Pyridin-2-yl)butan-1-amine” is 150.22 g/mol . The InChI code is 1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 .Chemical Reactions Analysis
The reaction of “1-(Pyridin-2-yl)butan-1-amine” proceeds through the intermediate formation of hetaryl isocyanates . Another reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical And Chemical Properties Analysis
“1-(Pyridin-2-yl)butan-1-amine” has a molecular weight of 150.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . It has a topological polar surface area of 38.9 Ų .Scientific Research Applications
Organic Synthesis
1-(Pyridin-2-yl)butan-1-amine is a chemical compound used in organic synthesis . It has a molecular weight of 150.22 and its IUPAC name is 1-(2-pyridinyl)-1-butanamine .
Method of Application
This compound is typically stored at a temperature of 4°C and is available in liquid form . The specific methods of application can vary depending on the particular synthesis procedure being followed.
Results or Outcomes
The outcomes of using this compound in organic synthesis can also vary widely, as it can be used to synthesize a range of different organic compounds .
Medicinal Chemistry
1-(Pyridin-2-yl)butan-1-amine has been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines , which have significant biological and therapeutic value .
Method of Application
In one study, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Results or Outcomes
The study found that the cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Anti-tubercular Agents
This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .
Method of Application
The specific methods of application can vary depending on the particular synthesis procedure being followed .
Results or Outcomes
The outcomes of using this compound in the synthesis of anti-tubercular agents can also vary widely, as it can be used to synthesize a range of different organic compounds .
Research Chemical
3-Methyl-1-(pyridin-2-yl)butan-1-amine, a derivative of 1-(pyridin-2-yl)butan-1-amine, is a useful research chemical .
Method of Application
This compound is typically stored at a temperature of 4°C and is available in liquid form . The specific methods of application can vary depending on the particular research context and objectives .
Results or Outcomes
The outcomes of using this compound in research can also vary widely, as it can be used in a variety of research applications .
Pyrazinamide Derivatives
This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Method of Application
The specific methods of application can vary depending on the particular synthesis procedure being followed .
Results or Outcomes
These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Research Chemical
1-(Pyridin-2-yl)butan-1-amine is a useful research chemical . It is often used in a variety of research applications .
Method of Application
This compound is typically stored at a temperature of 4°C and is available in liquid form . The specific methods of application can vary depending on the particular research context and objectives .
Results or Outcomes
The outcomes of using this compound in research can also vary widely, as it can be used in a variety of research applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-pyridin-2-ylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKHSLAQEYFTPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628317 |
Source
|
Record name | 1-(Pyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)butan-1-amine | |
CAS RN |
90565-26-7 |
Source
|
Record name | 1-(Pyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.